Product packaging for 1-Ethylthymine(Cat. No.:CAS No. 21472-94-6)

1-Ethylthymine

Cat. No.: B1623461
CAS No.: 21472-94-6
M. Wt: 154.17 g/mol
InChI Key: BKDADTHKLXIORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylthymine is a thymine derivative where an ethyl group is substituted at the N1 position of the pyrimidine ring. This structural modification makes it a valuable compound in biochemical and oncological research, particularly in the study of mutagenic mechanisms and the development of potential chemotherapeutic agents. A key area of research for this compound involves its use in the synthesis and study of platinum dinuclear complexes . These complexes are designed to mimic the action of cisplatin, a well-known anticancer drug, and are investigated for their cytotoxic activity against cancer cell lines. The compound serves as a ligand that influences the chemical reactivity and hydrophobicity of these metal complexes, which are fundamental parameters affecting their drug-like properties and ability to interact with cellular DNA . Furthermore, research on the related lesion O4-ethylthymine (where the ethyl group is on the oxygen at the 4-position) has provided significant insights into mutagenic processes . Although a different isomer, studies on O4-alkylthymine adducts show they can cause specific DNA mispairing, leading to point mutations . This makes this compound a compound of interest for researchers studying DNA damage and repair pathways. Its properties are leveraged to understand how alkylating agents contribute to carcinogenesis and to develop assays for detecting promutagenic base lesions in DNA . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B1623461 1-Ethylthymine CAS No. 21472-94-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21472-94-6

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1-ethyl-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C7H10N2O2/c1-3-9-4-5(2)6(10)8-7(9)11/h4H,3H2,1-2H3,(H,8,10,11)

InChI Key

BKDADTHKLXIORH-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)NC1=O)C

Canonical SMILES

CCN1C=C(C(=O)NC1=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Thymine Derivatives

Compound N1 Substituent Molecular Weight (g/mol) Key Properties
This compound Ethyl 154.17 Enhanced steric bulk, stable Pt coordination
1-Methylthymine Methyl 140.14 Compact structure, higher rotational freedom
Thymidine-5'-monophosphate Ribose-phosphate 336.21 Hydrophilic, biologically active

Hydrogen Bonding and Base Pairing Behavior

This compound exhibits distinct hydrogen-bonding patterns compared to analogs:

  • In crystal structures, 1-EtT forms a 1:1 hydrogen-bonded complex with 9-ethyl-8-bromo-2,6-diaminopurine, adopting a trans-configuration at the N1 ethyl group. This contrasts with 1-methyluracil, which pairs with purines in a cis-configuration due to its smaller substituent .
  • The ethyl group in 1-EtT restricts rotational flexibility, "freezing" the orientation of the base in metal complexes, which is critical for stabilizing multinuclear platinum structures .

Table 2: Hydrogen-Bonding Parameters

Compound Hydrogen Bond Partner Bond Length (Å) Configuration
This compound 9-Ethyl-8-bromo-2,6-diaminopurine 2.85–2.95 Trans
1-Methyluracil 9-Ethyl-8-bromo-2,6-diaminopurine 2.80–2.90 Cis

Electronic Properties and Spectroscopic Analysis

Electron spin resonance (ESR) studies reveal substituent effects on radical formation:

  • Photoionization of 1-EtT in basic glasses produces cation radicals with spin density localized on the pyrimidine ring. Coupling constants for the N1 ethyl group (21 G for the 5-methyl group, 13 G for N1) differ from 1-methylthymine, where the methyl group exhibits weaker coupling due to reduced spin delocalization .
  • The ethyl substituent’s conformation (determined via g-proton interactions) shows a preference for staggered arrangements, minimizing steric clashes and stabilizing radical intermediates .

Q & A

Q. What criteria determine the inclusion of this compound studies in systematic reviews?

  • Methodological Approach :
  • Define PICOS criteria: Population (e.g., enzymatic targets), Intervention (this compound concentration), Comparator (unmodified thymine), Outcomes (binding affinity), Study design (in vitro/in vivo). Use PRISMA guidelines for literature screening and risk-of-bias assessment .
  • Example: Create a PRISMA flow diagram documenting excluded studies (e.g., lack of purity data) .

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